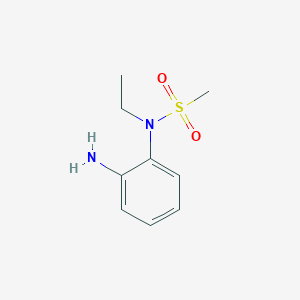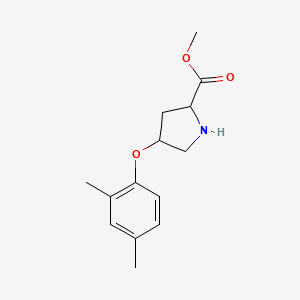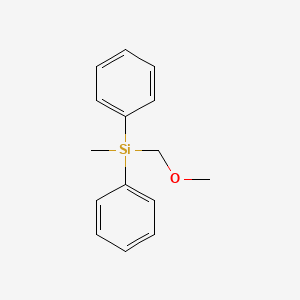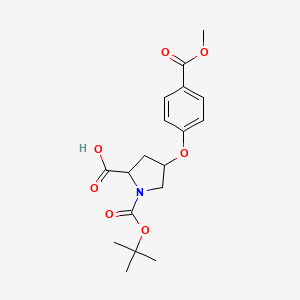
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA: is a synthetic peptide substrate commonly employed in enzymology. Let’s break down its structure:
Suc: Succinyl group (N-succinyl)
DL-Ala: D,L-alanine (racemic mixture of L-alanine and D-alanine)
DL-Pro: D,L-proline (racemic mixture of L-proline and D-proline)
DL-Met: D,L-methionine (racemic mixture of L-methionine and D-methionine)
p-nitroanilide (chromogenic moiety)Méthodes De Préparation
Synthetic Routes:: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA typically involves solid-phase peptide synthesis (SPPS). Here are the steps:
Solid Support Attachment: The N-terminal amino acid (suc-DL-Ala) is attached to a solid support (usually a resin) via a linker.
Sequential Coupling: The remaining amino acids (DL-Ala, DL-Pro, DL-Met) are sequentially coupled using protected amino acid derivatives.
Deprotection and Cleavage: After completing the peptide chain, deprotection and cleavage from the resin yield the crude peptide.
Purification: Purification methods (e.g., HPLC) isolate the desired product.
pNA Conjugation: Finally, the N-terminal amino group is conjugated with p-nitroaniline (pNA).
Industrial Production:: Industrial-scale production typically involves automated SPPS and purification techniques.
Analyse Des Réactions Chimiques
Reactions Undergone::
Hydrolysis: serves as a substrate for various proteases (e.g., elastase, cathepsin G). These enzymes cleave the peptide bond between the Met and pNA, releasing p-nitroaniline.
Colorimetric Detection: The yellow color of p-nitroaniline can be measured spectrophotometrically at 405 nm.
Coupling Reagents: HBTU, HATU, DIC
Deprotecting Agents: TFA (trifluoroacetic acid)
Cleavage Reagents: TFA/thioanisole/water
Purification: HPLC, preparative TLC
Major Products:: The major product is p-nitroaniline upon cleavage.
Applications De Recherche Scientifique
Enzyme Assays: Used to measure protease activity (e.g., cathepsin G) in biological samples.
Drug Development: Screening protease inhibitors.
Biomedical Research: Investigating protease-related diseases.
Mécanisme D'action
Substrate Cleavage: Proteases recognize the peptide bond between Met and pNA, hydrolyzing it to release p-nitroaniline.
Comparaison Avec Des Composés Similaires
Suc-AAPF-pNA: (Suc-Ala-Ala-Pro-Phe-pNA): Another chromogenic substrate for proteases .
Suc-Ala-Pro-pNA: Used to detect prolyl endopeptidase (PEP) activity .
Suc-Ala-Ala-Ala-pNA: A colorimetric substrate for elastase .
Remember that this information is based on available data, and further research may provide additional insights
Propriétés
IUPAC Name |
4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYXBAKUGCYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)




![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
